Irloxacin

Übersicht

Beschreibung

Synthesis Analysis

Irloxacin is synthesized through a series of chemical reactions, starting from key quinolone precursors. The synthesis involves strategic functionalization to introduce the desired chemical groups that define its activity. For instance, the carboxylic group at the C3 position of ofloxacin, a related compound, has been modified to an amide group to study the effects on antimicrobial activity (Arayne et al., 2010).

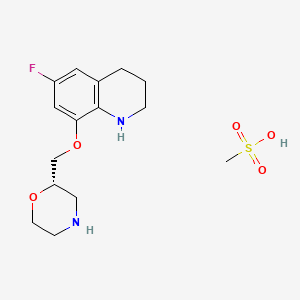

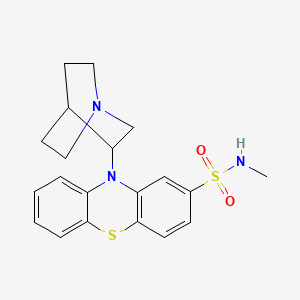

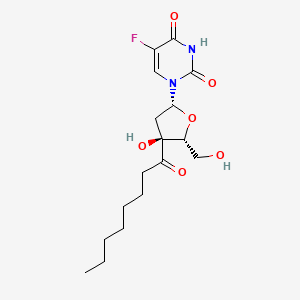

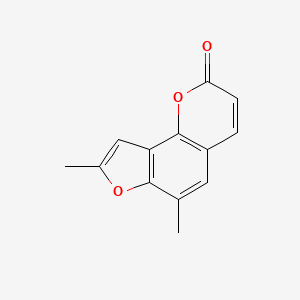

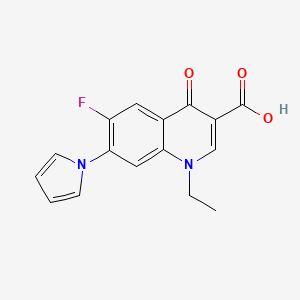

Molecular Structure Analysis

The molecular structure of Irloxacin is characterized by its quinolone backbone with specific substituents that contribute to its activity. Techniques such as IR, 1H-NMR, 13C-NMR, CHNS elemental analysis, and mass spectrometry are utilized to confirm the structure of Irloxacin derivatives and understand their interactions with bacterial targets (Arayne et al., 2010).

Chemical Reactions and Properties

Irloxacin participates in various chemical reactions that are central to its antimicrobial mechanism, such as interfering with bacterial DNA gyrase. The compound's reactivity and interactions with metal ions have also been explored, indicating the formation of coordination compounds with metals like Co(II), Ni(II), and Zn(II), which could influence its pharmacological properties (Sagdinc & Bayari, 2004).

Wissenschaftliche Forschungsanwendungen

Photocatalytic Degradation

Irloxacin, along with other antibiotics like atenolol, has been studied for its degradation via TiO2 photocatalysis. This process is significant for environmental applications, particularly in treating wastewater and reducing ecotoxicity. The study by Hapeshi et al. (2010) highlights the effectiveness of this method in degrading drugs like Irloxacin and its potential application in environmental protection (Hapeshi et al., 2010).

Modification for Enhanced Antimicrobial Profiles

Arayne et al. (2010) explored the modification of Irloxacin's basic structure by introducing new functionality to enhance its antimicrobial profile. This kind of research is crucial for developing new agents with better efficacy against various microorganisms (Arayne et al., 2010).

Rapid Detection of Bacterial Susceptibility

Sharaha et al. (2017) used infrared (IR) microscopy to rapidly identify bacterial susceptibility to specific antibiotics, including Irloxacin. This technique promises faster determination of bacterial susceptibility, which is crucial in many clinical settings (Sharaha et al., 2017).

Photocatalytic Treatment and Ecotoxicity

Vasquez et al. (2013) investigated the chronic ecotoxic effects of Irloxacin's photocatalytic treatment. They assessed its impact on bacteria and cytostatic and genotoxic effects, providing insights into the environmental implications of drug treatment methods (Vasquez et al., 2013).

Transdermal Drug Delivery

Jagdale and Pawar (2017) researched the development of a gellified emulsion of Irloxacin for transdermal drug delivery. This study is essential for enhancing the bioavailability and controlled drug release of Irloxacin (Jagdale & Pawar, 2017).

Chitosan/Ofloxacin Complexes for Enhanced Antibacterial Activity

Singh and Dutta (2010) prepared novel chitosan derivatives with Irloxacin, showing enhanced antibacterial activity against various microorganisms. Such research is vital for creating more effective antibacterial treatments (Singh & Dutta, 2010).

Electroanalytical Determination in Urine Samples

Manjula et al. (2021) worked on the development of an effective electrocatalyst for the trace-level determination of Irloxacin in human urine samples. This research is significant for monitoring and reducing the risks associated with the improper use of antibiotics like Irloxacin (Manjula et al., 2021).

Nanoparticle Synthesis for Parasitic Infection Treatment

Shabbir (2019) focused on synthesizing Irloxacin-assisted silver nanoparticles for the treatment and diagnosis of parasitic infections. This research is critical for developing cost-effective and rapid methods for treating and diagnosing parasitic infections (Shabbir, 2019).

Physicochemical and Thermal Properties

Branton et al. (2018) evaluated the impact of the Trivedi Effect® on the physicochemical and thermal properties of Irloxacin. This type of research can lead to the development of more stable and effective drug formulations (Branton et al., 2018).

Wirkmechanismus

Target of Action

Irloxacin, also known as Ofloxacin, primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication. DNA gyrase introduces negative superhelical twists into DNA, which is important for the initiation of DNA replication . Topoisomerase IV, on the other hand, is involved in the separation of replicated chromosomal DNA .

Mode of Action

Irloxacin acts by inhibiting the supercoiling activity of bacterial DNA gyrase and the function of topoisomerase IV . By binding to these enzymes, Irloxacin forms complexes that block the movement of the DNA-replication fork, thereby inhibiting DNA replication . Notably, Irloxacin has a 100 times higher affinity for bacterial DNA gyrase than for mammalian .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV by Irloxacin disrupts the normal cell division process . This disruption affects the bacterial cell’s ability to replicate its DNA, leading to cell death . The exact biochemical pathways affected by Irloxacin and the downstream effects of these disruptions are complex and may vary depending on the specific bacterial species.

Pharmacokinetics

The pharmacokinetics of Irloxacin involves its absorption, distribution, metabolism, and excretion (ADME) properties . . Generally, drug-like molecules, such as Irloxacin, should possess suitable ADME properties to become effective drugs .

Result of Action

The primary result of Irloxacin’s action is the inhibition of bacterial growth and proliferation . By inhibiting key enzymes involved in DNA replication, Irloxacin prevents bacteria from replicating their DNA, leading to cell death . This makes Irloxacin an effective antibacterial agent.

Action Environment

Environmental factors can influence the action, efficacy, and stability of antibiotics like Irloxacin . For instance, the presence of antibiotics in the soil environment can pose potential risks to microbial communities . The persistence of antibiotics and their transformation products in the environment can be influenced by various factors, including the physico-chemical properties of the antibiotic, characteristics of the soil, and climatic factors such as temperature, rainfall, and humidity .

Safety and Hazards

Ofloxacin can cause serious side effects, including tendon problems, side effects on your nerves (which may cause permanent nerve damage), serious mood or behavior changes (after just one dose), or low blood sugar (which can lead to coma) . It should be used only for infections that cannot be treated with a safer antibiotic .

Zukünftige Richtungen

There are ongoing studies to improve the physicochemical and mechanical properties of ofloxacin . For instance, treating ofloxacin powder with 5% aqueous ammonia solution in the presence of 2% PVP improves the dissolution, flowability, and compressibility of the drug . This treated powder is suitable for the preparation of tablets with few excipients .

Eigenschaften

IUPAC Name |

1-ethyl-6-fluoro-4-oxo-7-pyrrol-1-ylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O3/c1-2-18-9-11(16(21)22)15(20)10-7-12(17)14(8-13(10)18)19-5-3-4-6-19/h3-9H,2H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLHGQLYNZQZQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3C=CC=C3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238610 | |

| Record name | Irloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Irloxacin | |

CAS RN |

91524-15-1 | |

| Record name | Irloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91524-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Irloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091524151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Irloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IRLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36SG77D21B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.